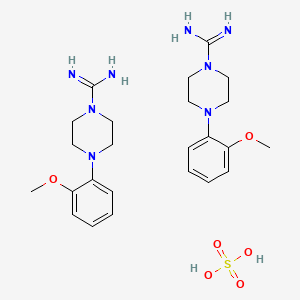

Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

Vue d'ensemble

Description

“Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid” is a chemical compound with the CAS Number: 1354949-56-6 . It is a sulfuric acid compound with 4-(2-methoxyphenyl)-1-piperazinecarboximidamide . It is used in scientific research and contributes to advancements in various fields, including medicine, materials science, and environmental studies.

Molecular Structure Analysis

The molecular weight of this compound is 566.68 . The InChI code is 1S/2C12H18N4O.H2O4S/c21-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h22-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) .It has a covalently-bonded unit count of 3, a heavy atom count of 39, a hydrogen bond acceptor count of 10, and a hydrogen bond donor count of 6 .

Applications De Recherche Scientifique

Glycogen Synthase Kinase 3 Inhibition

This compound is noted for its role as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is an enzyme that plays a crucial role in various cellular processes, including metabolism, neuronal cell development, and body pattern formation. Inhibitors of GSK-3 are valuable for the study of diabetes, Alzheimer’s disease, and bipolar disorder, as they can modulate the enzyme’s activity and thus affect these conditions .

Antihypertensive Drug Synthesis

One of the key applications of this compound is in the synthesis of Urapidil , an antihypertensive drug. Urapidil acts as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial pressure. It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity. This compound serves as a starting material or intermediate in the synthesis of Urapidil .

Aza-Michael Addition Reaction

In organic synthesis, this compound can be used to functionalize pyrazolylvinyl ketones via the Aza-Michael addition reaction . This reaction is a method for attaching amines to alkenes, which is a valuable step in the synthesis of various pharmaceuticals and complex organic molecules .

Tröger’s Base Derivatives

The compound is also utilized in the preparation of cyclic amine-substituted Tröger’s base derivatives . These derivatives have a unique bridged structure that is useful in the field of supramolecular chemistry for creating molecular hosts that can bind guest molecules .

Functionalized Bis(Mercaptoimidazolyl)borates

Another application is in the preparation of functionalized bis(mercaptoimidazolyl)borates . These compounds are used in coordination chemistry to form complexes with metals, which have implications in catalysis and materials science .

Material Science Research

Due to its structural versatility, this compound is also used in material science research. It can be incorporated into polymers or other materials to modify their electrical or mechanical properties, which is valuable for developing new materials with specific desired characteristics .

Chemical Synthesis

In chemical synthesis, this compound can be used as a building block for the construction of a wide range of complex molecules. Its piperazine core is a common motif in many pharmaceuticals, making it a valuable compound for drug discovery and development .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a reagent or a standard for calibrating instruments or developing new analytical methods. Its well-defined structure and reactivity make it suitable for use in various analytical techniques .

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H18N4O.H2O4S/c2*1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2*2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITGFRZZYOWMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=N)N.COC1=CC=CC=C1N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)

![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)

amine](/img/structure/B1456154.png)

![4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456157.png)